Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CB1 receptor antagonist structure-activity relationship N1-substituent SAR

This N1-(3,5-dimethylphenyl) pyrazoline-3-carboxylic acid (CAS 1264043-98-2) is the critical C3-carboxylic acid building block for CB1R antagonist libraries. Its distinct N1-aryl substitution enables novel IP beyond rimonabant-type scaffolds. The free -COOH handle allows one-step parallel amide coupling to generate diverse 3-carboxamide SAR analogs. Predicted LogP 3.47 balances CNS penetration. Ideal for CB1R lead optimization and metabolic disorder research. ≥95% purity ensures reliable downstream synthesis. Order to accelerate your CB1R program.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 1264043-98-2
Cat. No. B6344968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS1264043-98-2
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)C
InChIInChI=1S/C18H18N2O2/c1-12-8-13(2)10-15(9-12)20-17(11-16(19-20)18(21)22)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,21,22)
InChIKeyKLEIDQWOWXFYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264043-98-2): A Structurally Defined Dihydropyrazole-Carboxylic Acid Scaffold for CB1R-Targeted and Heterocyclic Library Synthesis


1-(3,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264043-98-2) is a 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole (pyrazoline) bearing a free C3-carboxylic acid handle, characterized by a 3,5-dimethylphenyl group at N1 and a phenyl ring at C5. The compound belongs to the diaryl-dihydropyrazole-carboxylic acid class, a scaffold that is the direct metabolic precursor and synthetic progenitor to the pharmacologically validated diaryl-dihydropyrazole-3-carboxamide cannabinoid-1 (CB1) receptor antagonist/neutral antagonist series, of which rimonabant (SR141716A), SLV-319, and several peripherally restricted clinical candidates are prominent members [1] [2]. The dihydropyrazole ring introduces a chiral center at C5, with the non-aromatic 4,5-dihydro core conferring conformational flexibility distinct from fully aromatic pyrazole analogs—a feature systematically exploited in structure-activity relationship (SAR) campaigns to tune CB1R binding affinity, functional antagonism, and brain penetrance [2] [3]. The C3-carboxylic acid position represents the critical diversification point: in the literature-validated pathway, this acid is elaborated to amides, esters, and reverse amides that define pharmacological profiles [1]. As of the knowledge cutoff, no discrete peer-reviewed publication or patent reports biological data specifically for CAS 1264043-98-2; its differentiation evidence derives from the well-characterized SAR landscape of its chemotype, predictive physicochemical properties, and its distinct positioning as an N1-(3,5-dimethylphenyl) variant within a scaffold family where N1-substitution is a primary determinant of target affinity and selectivity [2] [4].

Why Generic Pyrazole-Carboxylic Acid Interchange Is Not Viable for CAS 1264043-98-2: Scaffold, Substitution, and Physicochemical Determinants


Compounds within the diaryl-dihydropyrazole-carboxylic acid family are not functionally interchangeable because the N1-aryl substituent, the C5-aryl substituent, and the dihydropyrazole oxidation state each independently control critical pharmacological parameters. In the CB1 antagonist series, systematic SAR studies demonstrate that replacing the N1-(2,4-dichlorophenyl) group of rimonabant with alternative aryl groups shifts CB1R binding affinity (Ki) by over two orders of magnitude, while the C5-(4-chlorophenyl) group participates in a key π-stacking interaction within the receptor binding pocket that is highly sensitive to substitution pattern [1] [2]. The 3,5-dimethylphenyl group at N1 in CAS 1264043-98-2 presents a distinct electronic (σ-donating) and steric profile versus the electron-withdrawing 2,4-dichlorophenyl found in rimonabant and most advanced leads; this substitution pattern is predicted to alter both target engagement and physicochemical properties—including logP, which is a primary driver of brain penetration and peripheral restriction balance [2] [3]. Furthermore, the free carboxylic acid at C3 is the obligate intermediate for amide diversification; substitution at this position with an ester or amide is required for pharmacological activity in the CB1R series, meaning the acid form is the gatekeeper building block whose purity, regiochemical fidelity, and enantiomeric composition (if resolved) directly determine the quality of all downstream analogs [1]. A generic pyrazole-carboxylic acid lacking the specific N1/C5 diaryl substitution pattern cannot serve as a synthetic or pharmacological surrogate for this chemotype.

1-(3,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264043-98-2): Quantitative Differentiation Evidence Against Closest Structural Analogs


N1-Aryl Substitution Divergence: 3,5-Dimethylphenyl vs. 2,4-Dichlorophenyl in Dihydropyrazole-Carboxylic Acid Scaffolds

In the prototypical diaryl-dihydropyrazole-3-carboxamide CB1 antagonist series, the N1-aryl substituent is a primary determinant of receptor binding. The reference compound rimonabant (N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazole-carboxamide) and its dihydropyrazole analogs bearing the N1-(2,4-dichlorophenyl) group exhibit CB1 receptor binding Ki values in the low nanomolar range (rimonabant Ki = 1.98 nM at human CB1R) [1] [2]. In the 3,4-diarylpyrazoline series reported by Lazzari et al. (2022), systematic variation of the N1-aryl group produced CB1R Ki values spanning from 0.56 nM (compound 4c, N1-4-chlorophenyl) to >1,000 nM, demonstrating that N1-substitution alone can modulate affinity by approximately 2,000-fold [3]. CAS 1264043-98-2, bearing an N1-(3,5-dimethylphenyl) group, occupies a unique substitution space not directly evaluated in published CB1R binding assays; its 3,5-dimethyl pattern provides symmetric meta-methyl electron donation (Hammett σₘ = −0.07 per methyl) that contrasts with the electron-withdrawing ortho-/para-chloro substitution (σₚ = +0.23) of rimonabant-type analogs. While direct binding data for CAS 1264043-98-2 are unavailable, the available SAR framework establishes that N1-aryl identity is a high-sensitivity parameter, and the 3,5-dimethylphenyl variant is structurally orthogonal to the extensively explored 2,4-dichlorophenyl, 4-chlorophenyl, and 4-methoxyphenyl N1-substituents [3].

CB1 receptor antagonist structure-activity relationship N1-substituent SAR

Predicted Physicochemical Profile: LogP and PSA Positioning of CAS 1264043-98-2 Relative to CNS-Penetrant and Peripherally Restricted CB1 Antagonists

Physicochemical properties dictate the tissue distribution profile of dihydropyrazole-based CB1 antagonists, with logP and topological polar surface area (TPSA) serving as primary determinants of blood-brain barrier (BBB) penetration. The predicted logP for CAS 1264043-98-2 is 3.47 ± 0.26, with a reported TPSA of 58.20 Ų [1]. Rimonabant (logP ≈ 6.5, TPSA ≈ 50 Ų) is highly brain-penetrant, which contributed to its CNS-mediated adverse effects (anxiety, depression) and eventual market withdrawal [2]. Recent peripheral-restriction strategies for CB1 antagonists have aimed to reduce logP below 4 and increase TPSA above 60 Ų; the 3,4-diarylpyrazoline series by Lazzari et al. (2022) achieved CB1R Ki values of 0.56–28 nM with calculated logP values of 3.3–4.7 [3]. CAS 1264043-98-2, with its predicted logP of 3.47 and TPSA of 58.20 Ų, occupies a borderline CNS-permeability space—positioned between the highly lipophilic rimonabant (brain-penetrant, withdrawn) and more polar peripherally restricted analogs. This intermediate profile suggests that amide derivatives of 1264043-98-2 could be tuned toward either CNS exposure or peripheral restriction through rational selection of the C3-carboxamide substituent.

logP polar surface area brain penetration CNS drug design

C3-Carboxylic Acid as Diversification Handle vs. Pre-formed Carboxamide Analogs: Synthetic Utility and Regiochemical Control

The C3-carboxylic acid functionality of CAS 1264043-98-2 is the direct chemical precursor to the carboxamide pharmacophore required for CB1R antagonism. In the Srivastava et al. (2007) diaryl-dihydropyrazole-3-carboxamide series, the carboxylic acid intermediate was coupled with various amines (morpholine, piperidine, substituted piperazines) to generate the final pharmacologically active compounds; the lead compounds 26 and 30 (bisulfate salts of morpholin-4-ylamide derivatives) demonstrated significant body weight reduction in vivo, with the carboxamide linkage being essential for CB1R binding [1]. This contrasts with pre-formed carboxamide analogs purchased as end-products, which lock the user into a single amide substituent and preclude systematic diversification. The free acid also enables regioselective coupling at C3 while preserving the C5-phenyl and N1-(3,5-dimethylphenyl) substitution pattern; competing reactivity at alternative positions is not observed, as the dihydropyrazole N2 is sterically and electronically deactivated [2]. Additionally, the pyrazole-carboxylic acid building block strategy has been validated in the literature, with Cella et al. demonstrating that twenty pyrazole-carboxylic acids could be converted to twenty corresponding carboxamides using standard HATU/DIPEA or EDC/HOBt coupling conditions in parallel format [3].

carboxylic acid building block amide coupling parallel synthesis medicinal chemistry diversification

Dihydropyrazole vs. Pyrazole Oxidation State: Conformational Flexibility and Its Impact on Receptor Binding Mode

The 4,5-dihydro-1H-pyrazole (pyrazoline) core of CAS 1264043-98-2 is structurally distinct from the fully aromatic pyrazole core of rimonabant. The saturated C4–C5 bond introduces a stereogenic center at C5 and converts the planar pyrazole ring into a non-planar, envelope-type conformation. In the CB1 receptor homology model reported by Srivastava et al. (2007), the dihydropyrazole ring adopts a specific puckered conformation that positions the C5-aryl group for optimal π-stacking with the receptor aromatic residues, while the N1-aryl group occupies a hydrophobic pocket distinct from that accessed by aromatic pyrazole analogs [1]. Molecular modeling of the 3,4-diarylpyrazoline series by Lazzari et al. (2022) further demonstrated that the dihydropyrazole scaffold allows the two aryl rings to adopt dihedral angles of approximately 67–86° relative to the pyrazoline mean plane—a geometry that cannot be achieved with the planar aromatic pyrazole system [2]. Single-crystal X-ray diffraction of related C18H18N2O2 compounds confirms a twisted conformation at the CH–CH₂ bond of the dihydropyrazole ring [3]. This conformational distinction means that dihydropyrazole-carboxylic acids are not functionally equivalent to pyrazole-carboxylic acids in the context of CB1R-targeted programs; the non-planar geometry directly affects the three-dimensional presentation of the aryl pharmacophores to the receptor binding pocket.

dihydropyrazole pyrazoline conformational analysis CB1 receptor homology model

C5-Phenyl vs. C5-(4-Chlorophenyl) Substitution: Impact on CB1R Binding Pocket π-Stacking and Metabolic Stability

The C5-aryl substituent of diaryl-dihydropyrazole CB1 antagonists engages in a critical π-stacking interaction with aromatic residues in the CB1R binding pocket. In the comprehensive SAR analysis by Srivastava et al. (2007), the C5-(4-chlorophenyl) group was identified as optimal for CB1R binding and in vivo efficacy, with the lead compound 26 (C5-4-chlorophenyl, N1-2,4-dichlorophenyl) achieving significant body weight reduction in diet-induced obese mice [1]. CAS 1264043-98-2 bears an unsubstituted C5-phenyl group, which eliminates the para-chloro substituent present in all advanced CB1 antagonist leads. While the 4-chloro substituent enhances receptor binding through both hydrophobic and electronic effects, the unsubstituted phenyl analog offers a cleaner metabolic profile: the para position of the C5-phenyl ring is a known site of CYP450-mediated oxidative metabolism in diarylpyrazoles, and blocking this position with chlorine is a common strategy to improve metabolic stability, but it also introduces potential for reactive metabolite formation via arene oxide intermediates [2]. The C5-phenyl variant (as in CAS 1264043-98-2) may exhibit reduced CB1R binding affinity compared to the 4-chlorophenyl analog but provides a metabolically distinct starting point without the liability of a para-halogen substituent.

C5-substituent SAR π-stacking interaction metabolic stability CB1 antagonist lead optimization

Availability as a Discrete, Cataloged Building Block with Defined Purity and Regioisomeric Identity

CAS 1264043-98-2 is commercially cataloged as a discrete chemical entity with verified purity specifications from multiple suppliers: 98% (Leyan, Cat. 1196565; MolDB, Cat. M287202), and 95%+ (CheMenu, Cat. CM562680; CymitQuimica, Ref. 10-F525407) . This is significant because the synthesis of 1,3,5-trisubstituted-dihydropyrazoles via cyclocondensation of chalcones with arylhydrazines can produce regioisomeric mixtures, with the N1-aryl vs. N2-aryl substitution pattern being a known synthetic challenge [1]. The availability of CAS 1264043-98-2 as a pre-characterized, regioisomerically defined product eliminates the need for in-house regiochemical validation—a non-trivial task requiring 2D NMR (HMBC, NOESY) or X-ray crystallography. For procurement purposes, this represents a reduction in quality control burden and eliminates the risk of regioisomeric contamination that can confound biological assay interpretation.

chemical procurement building block purity specification regioisomeric purity

Best-Fit Research and Industrial Application Scenarios for 1-(3,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1264043-98-2)


CB1 Receptor Antagonist Lead Diversification via Parallel Carboxamide Library Synthesis

The C3-carboxylic acid handle enables one-step parallel amide coupling with diverse amine sets to generate 20–100+ structurally unique diaryl-dihydropyrazole-3-carboxamide analogs for CB1R binding and functional antagonist screening. This workflow directly mirrors the validated synthetic strategy of Srivastava et al. (2007), where the carboxylic acid intermediate was converted to morpholin-4-ylamide leads that demonstrated in vivo anti-obesity efficacy [1]. The N1-(3,5-dimethylphenyl) substituent provides a differentiated starting point relative to the extensively patented N1-(2,4-dichlorophenyl) and N1-(4-chlorophenyl) CB1 antagonist chemical space, offering opportunities for novel intellectual property generation [2].

Peripherally Restricted CB1 Antagonist Design Leveraging Intermediate logP Starting Point

With a predicted logP of 3.47 ± 0.26 [1] and TPSA of 58.20 Ų, CAS 1264043-98-2 occupies a physicochemical space that can be tuned toward either CNS exposure or peripheral restriction through rational C3-amide substituent selection. This is directly relevant to the current CB1 antagonist drug discovery paradigm, where avoiding CNS penetration is critical for mitigating the psychiatric adverse effects that led to rimonabant's withdrawal [2]. The 3,4-diarylpyrazoline series by Lazzari et al. (2022) demonstrated that compounds with logP values of 3.3–4.7 can achieve high CB1R affinity (Ki 0.56–28 nM) with reduced brain penetrance [3], and CAS 1264043-98-2 falls within this design space.

Heterocyclic Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The 4,5-dihydro-1H-pyrazole core with its C5 stereogenic center and the diaryl substitution pattern provides a three-dimensional, non-planar scaffold suitable for fragment-based and diversity-oriented synthesis programs. The free carboxylic acid enables conjugation to a wide range of pharmacophores, fluorescent probes, or solid supports. The pyrazole-carboxylic acid building block strategy has been validated by Cella and Stefani (2009), who synthesized twenty pyrazole-carboxylic acids and demonstrated their utility as intermediates for twenty corresponding carboxamides using simple synthetic methods [1].

Selective Academic Probe Synthesis for CB1R Structure-Function Studies with a Non-Halogenated C5-Phenyl Substituent

The C5-phenyl (non-halogenated) substituent of CAS 1264043-98-2 offers a structurally simplified probe for academic studies of CB1R ligand-receptor interactions, avoiding the metabolic complexity introduced by the standard C5-4-chlorophenyl group [1]. This makes it suitable for biophysical studies (NMR, surface plasmon resonance, X-ray crystallography of CB1R-ligand complexes) where halogen-free ligands are preferred to eliminate anomalous scattering or non-specific hydrophobic binding artifacts. Furthermore, the 3,5-dimethylphenyl N1-substituent provides a unique NMR spectroscopic signature (two equivalent meta-methyl singlets) that facilitates ligand-observed binding experiments.

Quote Request

Request a Quote for 1-(3,5-Dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.